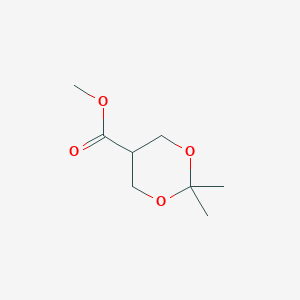

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Description

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS: 155818-14-7) is a cyclic ester featuring a 1,3-dioxane ring substituted with two methyl groups at the 2-position and a methoxycarbonyl group at the 5-position. Its molecular formula is C₈H₁₄O₄, with a molar mass of 174.19 g/mol . The compound is characterized by its volatility and stability under standard storage conditions (+4°C) . It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of hydroxy-functionalized esters, such as methyl 3-hydroxy-2-(hydroxymethyl)propanoate, through acid-catalyzed ring-opening reactions . Its structure has been confirmed via $^1$H NMR (400 MHz, CDCl₃), showing characteristic signals at δ 4.02–4.12 (m, 4H, dioxane ring), 3.72 (s, 3H, methyl ester), and 1.42–1.45 ppm (s, 6H, 2,2-dimethyl groups) .

Properties

IUPAC Name |

methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJDNLXOQRGUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633411 | |

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155818-14-7 | |

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Methyl Malonate with Acetone

A direct synthesis route employs methyl malonate, acetone, and acetic anhydride in the presence of concentrated sulfuric acid. The reaction proceeds via nucleophilic attack of acetone's carbonyl oxygen on the activated malonate ester, followed by cyclization and dehydration.

Reaction Scheme:

Optimization Insights:

-

Catalyst Choice : Sulfuric acid achieves yields of 65–70%, but orthophosphoric acid (H₃PO₄) reduces side reactions and equipment corrosion.

-

Solvent Systems : Acetic anhydride acts as both solvent and dehydrating agent, enhancing cyclization efficiency.

-

Temperature : Reactions conducted at 80–90°C for 4–6 hours maximize product formation.

Table 1: Comparative Performance of Acid Catalysts

| Catalyst | Yield (%) | Reaction Time (h) | Side Products (%) |

|---|---|---|---|

| H₂SO₄ | 68 | 5 | 12 |

| H₃PO₄ | 72 | 6 | 8 |

| p-TsOH | 60 | 7 | 15 |

Transesterification of Pre-Formed Dioxane Esters

Transesterification offers a modular approach to introduce the methyl ester group post-cyclization. This method is advantageous when the parent dioxane compound contains a hydrolyzable ester group (e.g., ethyl or benzyl).

Ethyl to Methyl Ester Conversion

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate undergoes transesterification with methanol using acidic or basic catalysts. Titanium tetraisopropoxide (Ti(OiPr)₄) and sodium methoxide (NaOMe) are commonly employed.

Reaction Conditions:

-

Catalyst : 5 mol% Ti(OiPr)₄ in anhydrous methanol.

-

Temperature : Reflux at 65°C for 12 hours.

-

Yield : 85–90% after purification via silica gel chromatography.

Mechanistic Pathway:

Two-Step Synthesis via Intermediate Diols

A sequential strategy involves synthesizing 2,2-dimethyl-1,3-dioxane-5-carboxylic acid followed by esterification. This method is preferred for high-purity batches.

Cyclization to Carboxylic Acid

Malonic acid reacts with acetone and acetic anhydride under H₂SO₄ catalysis to form 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid). Subsequent hydrolysis yields the carboxylic acid derivative.

Key Steps:

-

Cyclization :

-

Hydrolysis :

Esterification with Methanol

The carboxylic acid is treated with methanol and thionyl chloride (SOCl₂) to form the methyl ester.

Reaction Conditions:

-

SOCl₂ : Acts as both catalyst and dehydrating agent.

Advanced Methods: Diels-Alder and Prins Cyclizations

Emerging methodologies leverage conjugated systems and tandem reactions to streamline synthesis.

Diels-Alder Approach

This compound is synthesized via Diels-Alder reaction between dienophiles (e.g., alkylidene Meldrum’s acids) and dienes. This route is highly stereoselective but requires specialized precursors.

Example:

Prins Cyclization

Prins-type cyclization of homoallylic alcohols with formaldehyde derivatives offers a one-pot route. For example, 2,2-dimethyl-1,3-propanediol reacts with methyl glyoxylate in the presence of BF₃·OEt₂.

Advantages :

Industrial-Scale Production and Challenges

Scalable synthesis requires balancing cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Applications Overview

The applications of methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate are diverse and can be categorized as follows:

Organic Synthesis

- Building Block for Meldrum's Acid : It serves as a precursor for Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which is utilized in various nucleophilic reactions due to its high acidity and reactivity .

- Chiral Building Block : Used in the synthesis of chiral compounds such as (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate for producing tetrahydrofuran subunits in marine algal toxins like gymnodimine .

Biochemical Applications

- Enzyme Interaction : this compound has been shown to interact with enzymes such as penicillin acylase, demonstrating potential for asymmetric synthesis in pharmaceutical applications.

- Synthesis of Bioactive Compounds : It can be used to prepare compounds like (S)-4,5-dihydroxy-2,3-pentanedione (DPD), which serves as a precursor for bacterial autoinducers .

Agricultural and Biocidal Products

The compound exhibits potential insecticidal properties and anti-foaming characteristics. Its derivatives may be developed for use in pesticides or biocidal products.

Case Study 1: Synthesis Optimization

A study utilized response surface methodology (RSM) to optimize the reaction parameters for synthesizing derivatives from this compound. The results indicated improved yields when using acidic catalysts like AAC-CC.

Case Study 2: Enzyme-Catalyzed Reactions

Research demonstrated that this compound acts as a substrate for penicillin acylase with high enantioselectivity. This finding highlights its utility in producing enantiomerically pure compounds essential for drug development.

Comparative Data Table

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, which are essential for its transformation and utilization in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate include derivatives with varying substituents, ester groups, or oxidation states. Below is a detailed comparison:

Ethyl 2,2-Dimethyl-1,3-Dioxane-5-Carboxylate

- Molecular Formula : C₉H₁₆O₄

- Molar Mass : 188.22 g/mol

- CAS : 82962-54-7

- Key Differences :

- The ethyl ester variant replaces the methoxy group with an ethoxy group, increasing hydrophobicity and molecular weight.

- Commercial availability (e.g., CymitQuimica lists prices from €23.00/g) suggests its utility in scalable synthesis .

- Reactivity parallels the methyl ester but may exhibit slower hydrolysis due to steric effects.

5-Ethyl-2,2-Dimethyl-1,3-Dioxane-5-Carboxylic Acid

- Molecular Formula : C₉H₁₆O₄

- Molar Mass : 188.22 g/mol (97% purity)

- CAS : 587874-07-5

- Key Differences: The carboxylate group replaces the ester, introducing acidity (pKa ~4–5). Potential applications include coordination chemistry or as a precursor for metal-organic frameworks.

2,2-Dimethyl-1,3-Dioxane-5-One

- Molecular Formula : C₆H₁₀O₃

- Molar Mass : 130.14 g/mol

- CAS: Not explicitly listed (PubChem CID: 2733141)

- Key Differences :

Nitro-Substituted Derivatives

- Example : 2,2-Dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione

- Molecular Formula : C₁₃H₁₂N₂O₆

- Crystallographic studies confirm planar geometry at the benzylidene moiety .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₁₄O₄ | 174.19 | 155818-14-7 | Ester, dioxane |

| Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | C₉H₁₆O₄ | 188.22 | 82962-54-7 | Ester (ethyl), dioxane |

| 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid | C₉H₁₆O₄ | 188.22 | 587874-07-5 | Carboxylic acid, dioxane |

| 2,2-Dimethyl-1,3-dioxane-5-one | C₆H₁₀O₃ | 130.14 | 2733141 (PubChem) | Ketone, dioxane |

Research Findings and Discussion

- Reactivity Trends : The methyl ester undergoes rapid hydrolysis under acidic conditions, while the ethyl analog exhibits slower kinetics due to steric hindrance . The carboxylic acid derivative (C₉H₁₆O₄) is less volatile and may serve as a chelating agent .

- Structural Insights : X-ray crystallography of nitro-substituted derivatives reveals planar geometry, facilitating π-stacking interactions in solid-state applications .

- Discrepancies : lists an implausible molecular formula (C₁₀H₁₆N₂) for the ethyl ester, likely a typographical error; data from are more reliable.

Biological Activity

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a dioxane ring structure which contributes to its chemical reactivity and biological interactions. Its molecular formula is , and it features two methyl groups on the dioxane ring, enhancing its lipophilicity and potentially influencing its biological activity.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

- Bacterial Inhibition : Compounds with dioxane structures have demonstrated effectiveness against a range of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Fungal Activity : Some derivatives have shown promising antifungal activity against drug-resistant strains of Candida species. The structure-activity relationship (SAR) indicates that specific substitutions on the dioxane ring may enhance antifungal efficacy .

2. Anticancer Activity

Research has also explored the anticancer potential of this compound:

- Cell Viability Studies : In vitro studies using cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) have shown that certain derivatives significantly reduce cell viability. For example, compounds related to the dioxane structure exhibited cytotoxic effects measured via MTT assays .

- Mechanistic Insights : The anticancer activity appears to be structure-dependent, with modifications leading to varying degrees of effectiveness against different cell lines. Some derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of dioxane-based compounds, including this compound. These compounds were tested against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | MRSA | 8 µg/mL |

| B | VRE | 16 µg/mL |

| C | E. coli | 32 µg/mL |

The results indicated that compound A was particularly effective against MRSA, suggesting potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, this compound derivatives were evaluated for their effects on Caco-2 cells:

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| D | 39.8 | <0.001 |

| E | 31.9 | <0.004 |

| F | 56.9 | <0.002 |

The study highlighted that compound D significantly decreased cell viability compared to untreated controls, indicating strong anticancer potential .

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate?

Answer:

A standard synthesis involves the reaction of a diol precursor with a methyl carboxylate under acid catalysis. For example, this compound is synthesized via cyclization of a diol derivative in the presence of HCl, followed by purification using flash chromatography (EtOAc/cyclohexane gradient). The reaction typically yields ~67% of the product, which is confirmed by ¹H NMR (δ 4.02–4.12 ppm for dioxane protons, 3.72 ppm for methyl ester) .

Advanced: How can reaction conditions be optimized to mitigate side-product formation during synthesis?

Answer:

Optimization includes controlling stoichiometry, temperature, and catalyst concentration. For instance, using substoichiometric HCl (0.56 eq.) at 25°C minimizes ester hydrolysis while promoting cyclization. Post-reaction neutralization with NaHCO₃ ensures stability of the ester group. Flash chromatography with a stepwise solvent gradient (0–100% EtOAc) effectively isolates the target compound from polar byproducts like diols or unreacted intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

¹H NMR is essential for structural confirmation, with characteristic signals for the dioxane ring (multiplet at δ 4.02–4.12 ppm), methyl ester (singlet at δ 3.72 ppm), and geminal dimethyl groups (singlets at δ 1.42 and 1.45 ppm). Mass spectrometry (MS) and IR spectroscopy further validate molecular weight (174.19 g/mol) and ester carbonyl stretches (~1700 cm⁻¹), respectively .

Advanced: How does the steric environment of the 2,2-dimethyl groups influence hydrolysis kinetics?

Answer:

The geminal dimethyl groups introduce steric hindrance, stabilizing the dioxane ring against acid-catalyzed hydrolysis. Comparative studies with non-methylated analogs (e.g., ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate) show slower hydrolysis rates due to reduced ring puckering and increased steric protection of the ester group. Kinetic analysis under acidic conditions (6 M HCl in MeOH) reveals pseudo-first-order behavior with a half-life dependent on substituent bulk .

Basic: What role does this compound serve as a synthetic intermediate?

Answer:

It acts as a masked diol precursor. For example, acid hydrolysis cleaves the dioxane ring to yield methyl 3-hydroxy-2-(hydroxymethyl)propanoate, a versatile intermediate for polymer or prodrug synthesis. The protecting-group strategy enables selective functionalization of hydroxyl groups in multi-step syntheses .

Basic: How is purity assessed post-synthesis?

Answer:

Purity is quantified via ¹H NMR integration (e.g., absence of extraneous peaks at δ 2.78–2.86 ppm) and chromatographic methods (HPLC retention time consistency). Flash chromatography with a cyclohexane-to-EtOAc gradient achieves >95% purity, validated by thin-layer chromatography (TLC) .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

Answer:

The compound’s volatility and low melting point complicate crystallization. Successful strategies for analogs (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) involve slow evaporation from non-polar solvents (hexane/EtOAc) and cryogenic cooling. Crystal packing analysis reveals van der Waals interactions dominated by methyl groups .

Basic: How do methyl and ethyl esters differ in stability for dioxane carboxylates?

Answer:

Methyl esters (e.g., this compound) exhibit faster hydrolysis than ethyl analogs due to reduced steric hindrance. Ethyl esters (e.g., Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate) show enhanced thermal stability, making them preferable for high-temperature reactions .

Advanced: How do substituents modulate the dioxane ring’s electronic environment under basic conditions?

Answer:

Electron-withdrawing groups (e.g., carboxylates) polarize the ring, increasing susceptibility to nucleophilic attack. Hammett studies on substituted dioxanes correlate σ values with hydrolysis rates. This compound’s electron-donating methyl groups stabilize the ring, delaying base-induced cleavage compared to nitro- or chloro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.